molecular formula C11H15F3N4O B5292169 N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine

N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine

Cat. No. B5292169
M. Wt: 276.26 g/mol
InChI Key: DEOWXCNXYQYROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine targets specific protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TRAK). These kinases are involved in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine disrupts the signaling pathways and prevents the growth and proliferation of cancer cells and the activation of immune cells.
Biochemical and Physiological Effects
N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant adverse effects observed. N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine has been shown to reduce the size of tumors in preclinical models of lymphoma and leukemia. It has also been shown to reduce inflammation and immune cell activation in preclinical models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine is a promising small molecule inhibitor that has shown efficacy in preclinical studies for the treatment of various types of cancer and autoimmune diseases. Its favorable pharmacokinetic profile and good tolerability make it an attractive candidate for further development. However, its specific targets, BTK, ITK, and TRAK, may limit its efficacy in certain types of cancer or autoimmune diseases where these kinases are not involved in the pathogenesis.

Future Directions

There are several future directions for the development of N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine. One direction is to study its efficacy in combination with other drugs, such as chemotherapy or immunotherapy, to enhance its anti-tumor or anti-inflammatory effects. Another direction is to investigate its potential in other types of cancer or autoimmune diseases where BTK, ITK, and TRAK are involved in the pathogenesis. Finally, further studies are needed to fully understand the mechanism of action of N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine and to optimize its dosing and administration for clinical use.
Conclusion
In conclusion, N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine is a promising small molecule inhibitor that targets specific protein kinases involved in cell signaling pathways. It has shown efficacy in preclinical studies for the treatment of various types of cancer and autoimmune diseases. Further studies are needed to fully understand its mechanism of action and to optimize its dosing and administration for clinical use. N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine has the potential to become a valuable therapeutic option for patients with cancer or autoimmune diseases.

Synthesis Methods

The synthesis of N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine involves a series of chemical reactions that start with the reaction of 2-chloro-4,6-dimethylpyrimidine with N,N-dimethylformamide dimethyl acetal. This is followed by the reaction of the resulting compound with 2-(trifluoromethyl)morpholine and then with ammonia. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific protein kinases that are involved in cell signaling pathways. N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine has also been studied for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has shown efficacy in reducing inflammation and immune cell activation.

properties

IUPAC Name

N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O/c1-17(2)9-3-4-15-10(16-9)18-5-6-19-8(7-18)11(12,13)14/h3-4,8H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOWXCNXYQYROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCOC(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.